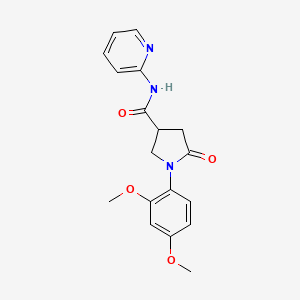

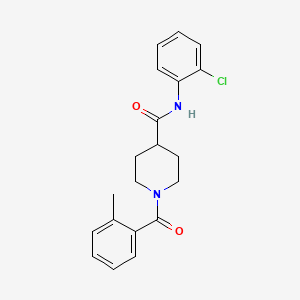

![molecular formula C19H24N4O3S B4623482 N-[4-(氨基磺酰基)苯基]-2-(4-苄基-1-哌嗪基)乙酰胺](/img/structure/B4623482.png)

N-[4-(氨基磺酰基)苯基]-2-(4-苄基-1-哌嗪基)乙酰胺

描述

Synthesis Analysis

The synthesis of N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves a multi-step process. Initially, benzenesulfonyl chloride reacts with 1-aminopiperidine under controlled pH in aqueous media to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent reactions with various electrophiles in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) generate a series of N-substituted derivatives, displaying significant synthetic versatility (H. Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of related sulfonamide derivatives, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, has been elucidated through crystallographic studies, revealing intricate details like the twisted planes of the acetamide and thiadiazole units and the presence of hydrogen bonding forming dimers in the crystal lattice (D. Ismailova et al., 2014).

Chemical Reactions and Properties

Sulfonamides like N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide undergo various chemical reactions leading to bioactive compounds. Their reactivity with nitrogen nucleophiles, for example, yields aminothiazole, aminooxazole, and several other derivatives showing potential biological activities (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Physical Properties Analysis

The synthesis and structure-activity relationships of molecules based on the N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide framework indicate that minor modifications in the molecular structure can significantly impact their physical properties, such as solubility and stability, which are crucial for their biological activity and pharmacokinetic profile (S. McCombie et al., 2002).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are highlighted by their interactions with biological targets, demonstrating a broad range of activities, including enzyme inhibition. Specifically, compounds bearing the piperidine nucleus show significant activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential as therapeutic agents in treating diseases associated with enzyme dysregulation (H. Khalid, 2012).

科学研究应用

抗疟疾和抗病毒潜力

一项研究探索了N-(苯磺酰基)乙酰胺衍生物的反应性,重点介绍了它们的体外抗疟疾活性。这些衍生物经过评估,具有ADMET(吸收、分布、代谢、排泄和毒性)特性和细胞毒性,在检查的浓度下表现出显着的抗疟疾活性,且无细胞毒性作用。这些化合物的理论和分子对接研究还揭示了它们对SARS-CoV-2的潜力,表明了更广泛的抗病毒应用(Fahim & Ismael, 2021)。

用于治疗的酶抑制

对N-取代-2-[(苯磺酰基)(哌啶-1-基)氨基]乙酰胺衍生物的研究显示,它们对乙酰胆碱酯酶和丁酰胆碱酯酶酶具有有希望的活性,这些酶是阿尔茨海默病治疗的重要靶点。这些化合物通过与这些酶相互作用,有可能为神经退行性疾病提供治疗益处(Khalid 等,2014)。

抗菌和抗真菌活性

另一项研究合成了N-2-苯并噻唑基-4-(芳基磺酰基)-1-哌嗪乙酰胺/丙酰胺,并测试了它们对各种病原菌株和白色念珠菌的抗菌活性。其中一些化合物表现出有希望的抗真菌和广谱抗菌活性,表明它们在对抗传染病方面很有用(Rao 等,2019)。

化学合成和材料科学

二、三和多氮杂大环化合物(包括哌嗪)的磺甲基化概述了一种合成混合侧链大环螯合物的途径。这种方法可能对用于材料科学和药物化学的新型螯合剂的开发产生影响(van Westrenen & Sherry, 1992)。

纳滤膜开发

对磺化芳香族二胺单体的合成及其在薄膜复合纳滤膜中的应用的研究突出了提高水通量和染料溶液处理的潜力。这项工作证明了该化合物与环境工程和水净化技术相关(Liu 等,2012)。

属性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c20-27(25,26)18-8-6-17(7-9-18)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)(H2,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBFFHZLNCWIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)